2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Overview
Description
“2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid” is a carboxylic α,α-diaminoester . It is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid . The compound is stable and can be stored for an unlimited time without any signs of decomposition .
Synthesis Analysis
The synthesis of “this compound” is based on the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . The reaction was carried out in dry acetone at room temperature for 48 hours in the presence of a base such as diisopropylethylamine (DIPEA) . The product was obtained in 72% overall yield .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by nuclear magnetic resonance and mass spectrometry . The InChI code for this compound is 1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” is the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . This reaction results in the formation of the new racemic carboxylic α,α-diaminoester .Physical and Chemical Properties Analysis
The compound has a molecular weight of 194.19 . It is stable and can be stored for an unlimited time without any signs of decomposition . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Synthesis Methods and Applications :
- Synthesis of 2-amino-4-methoxy Benzoic Acid: Investigated a novel synthesis method of 2-amino-4-methoxy benzoic acid using toluidine as the starting material. This method offers advantages such as a short synthetic route, readily available raw materials, and low cost (Jiang Jian-hui, 2010).
Chemical Properties and Reactions :
- Cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate: Explored the cyclization in the presence of bases giving 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (I. Ukrainets et al., 2014).
Applications in Materials Science :
- Adsorption-Based Recovery of Cobalt: Used modified activated carbon with 2-hydroxy-5-methoxy benzoic acid for the removal of cobalt ions from aqueous solutions, demonstrating high efficiency in this process (J. K. Gunjate et al., 2020).
Biological and Pharmacological Applications :
- Synthesis of Schiff Bases for Antibacterial Activity: Synthesized Schiff bases derived from 4-aminobenzoic acid, showing potential as antibacterial agents against various medically important bacterial strains (Jigna Parekh et al., 2005).
- Development of Novel Fluorescence Probes: Designed and synthesized novel fluorescence probes to detect reactive oxygen species, using derivatives of benzoic acid, demonstrating their utility in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).
Chemical Analysis and Characterization :
- Synthesis and Crystal Structure Analysis: Conducted synthesis and crystal structure determination of 2-methoxy-benzoic acid derivatives, contributing to a better understanding of their chemical properties (Zhao et al., 2010).
Environmental Impact and Toxicity Studies :
- Assessment of the Toxicity of Benzoic Acid Derivatives: Investigated the toxic properties of several benzoic acid derivatives, including 4-methoxybenzoic acid, in intragastric intake, highlighting their effects on the hepatorenal system and potential toxicity (L. G. Gorokhova et al., 2020).
Herbicide and Pesticide Applications :
- Behavior of Herbicides in Plants: Discussed the use of methoxy and cyano derivatives of benzoic acid, such as dicamba and dichlobenil, in herbicides, contributing to agricultural applications (D. Frear et al., 1972).
Mechanism of Action
- The primary target of 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is not explicitly mentioned in the available literature. However, we know that it is a carboxylic α,α-diaminoester synthesized through N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid .
Target of Action
Properties
IUPAC Name |
2-[(2-methoxy-2-oxoethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-5-3-2-4-7(8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCIMWNRRUVYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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